1-(2-Bromophenyl)-1H-indole

Palladium-catalyzed cyclization C–H activation fused heterocycles

1-(2-Bromophenyl)-1H-indole is an ortho-bromo N-arylindole whose unique spatial geometry (dihedral angle ~77.6°) enables Pd-catalyzed C–H activation/cyclization cascades to construct indolo[1,2-f]phenanthridine scaffolds—a transformation unattainable with para- or meta-bromo isomers. This geometric selectivity provides one-pot access to fused tetracyclic indole alkaloids and serves as the key intermediate for 4-bromo-5H-dibenzo[b,f]azepine, disclosed in KR20150103948A for OLED light-emitting layers. Its low C–Br bond dissociation energy (~281 kJ/mol) facilitates efficient Suzuki-Miyaura coupling under mild conditions. With a LogP of 4.4, it allows medicinal chemists to optimize membrane permeability without introducing labile groups—an advantage over less lipophilic chloro or fluoro analogs.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 938164-50-2
Cat. No. B1627020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-1H-indole
CAS938164-50-2
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=CC=CC=C3Br
InChIInChI=1S/C14H10BrN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H
InChIKeyBZTROOPVZCHCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-1H-indole (CAS 938164-50-2): Ortho-Bromo N‑Arylindole for Structure‑Directed Cyclization and Cross‑Coupling


1-(2-Bromophenyl)-1H-indole is an N‑arylindole bearing a bromine atom at the ortho position of the pendant phenyl ring . The ortho‑bromo motif imparts a unique spatial geometry—the dihedral angle between the indole core and the 2‑bromophenyl ring has been measured at 77.6 (1)° in closely related derivatives—enabling intramolecular palladium‑catalyzed annulation pathways that are geometrically inaccessible to the para‑ and meta‑bromo isomers [1]. This structural feature, combined with the known reactivity of the C–Br bond in cross‑coupling chemistry, positions the compound as a versatile building block for constructing fused nitrogen‑containing polycycles and electroluminescent materials [2].

Why 1-(2-Bromophenyl)-1H-indole Cannot Be Replaced by Its Para, Meta, or Hetero‑halogen Analogs in Structure‑Driven Applications


N‑Arylindoles are often treated as interchangeable “indole‑halide” building blocks, but the position of the halogen on the N‑phenyl ring dictates the accessible conformational space and, consequently, the feasibility of key annulation reactions. The ortho‑bromo substituent in 1‑(2‑bromophenyl)-1H‑indole places the reactive C–Br bond in close proximity to the indole C–H bonds, enabling palladium‑catalyzed C–H activation/cyclization cascades that form tetracyclic indolo[1,2‑f]phenanthridine scaffolds—a transformation that fails with the para‑bromo isomer because the required intramolecular geometry cannot be achieved [1][2]. Similarly, replacing bromine with chlorine or fluorine alters both the bond dissociation energy and the oxidative addition rate at the metal center, making cross‑coupling reactions less efficient under identical conditions [3]. These mechanistic constraints mean that simple “in‑class” substitution leads to either no reaction, different products, or reduced yields, directly impacting synthetic route feasibility and material performance.

Quantitative Differentiation of 1-(2-Bromophenyl)-1H-indole vs. Closest Analogs — A Procurement‑Focused Evidence Assessment


Ortho‑Bromo Geometry Enables Exclusive Tetracyclic Annulation: Indolo[1,2‑f]phenanthridine Formation

Under Pd‑catalyzed aryne insertion conditions, 1‑(2‑bromophenyl)-1H‑indole undergoes a tandem C–C and C–N bond‑forming cascade to yield indolo[1,2‑f]phenanthridine. The corresponding para‑bromo isomer (1‑(4‑bromophenyl)-1H‑indole) cannot achieve the requisite seven‑membered palladacycle intermediate and does not produce the fused tetracyclic product under identical conditions, instead yielding simple cross‑coupled products or remaining unreacted [1]. This divergent reactivity is a direct consequence of the ortho‑bromo geometry and constitutes a go/no‑go decision point in route design.

Palladium-catalyzed cyclization C–H activation fused heterocycles

C–Br Bond Dissociation Energy: Quantitative Leaving‑Group Reactivity Advantage over Chloro and Fluoro Analogs

The carbon–bromine bond in 1‑(2‑bromophenyl)-1H‑indole (BDE ≈ 281 kJ mol⁻¹) is significantly weaker than the C–Cl bond in 1‑(2‑chlorophenyl)-1H‑indole (BDE ≈ 338 kJ mol⁻¹) and the C–F bond in 1‑(2‑fluorophenyl)-1H‑indole (BDE ≈ 452 kJ mol⁻¹) [1]. This ~57 kJ mol⁻¹ lower barrier to oxidative addition translates to faster initiation of Pd‑catalyzed cross‑coupling cycles under milder conditions (lower temperature, shorter reaction time), allowing the bromo compound to be used in sequences where the chloro analog requires forcing conditions and the fluoro analog is essentially inert.

Cross-coupling Bond dissociation energy Suzuki-Miyaura

Computed Lipophilicity (LogP) Drives Differential Formulation and Membrane Partitioning vs. Chloro and Fluoro Congeners

The computed octanol‑water partition coefficient (LogP) of 1‑(2‑bromophenyl)-1H‑indole is 4.4 [1]. By comparison, the corresponding 2‑chlorophenyl derivative has a computed LogP of approximately 3.9 and the 2‑fluorophenyl derivative approximately 3.0 (values obtained using the same XLogP3‑AA algorithm) [2]. The 0.5–1.4 LogP unit increase reflects the greater hydrophobicity imparted by the bromine atom, which can be beneficial for enhancing passive membrane permeability in cell‑based assays or for optimizing the solubility balance in organic electronic device fabrication.

Lipophilicity LogP drug design OLED formulation

Patent‑Demonstrated Transformation Yield to Electroluminescent Building Block: 4‑Bromo‑5H‑dibenzo[b,f]azepine

In patent KR20150103948A, 1‑(2‑bromophenyl)-1H‑indole is converted to 4‑bromo‑5H‑dibenzo[b,f]azepine in 34% isolated yield after 12 h in polyphosphoric acid (PPA) [1]. While a direct yield comparison with the para‑bromo isomer under identical conditions is not available in the same document, the reported yield establishes a baseline for this specific heterocyclic transformation and demonstrates the compound’s viability as a precursor for fused azepine‑type electroluminescent materials.

OLED materials electroluminescence synthetic yield

Research and Industrial Procurement Scenarios Where 1-(2-Bromophenyl)-1H-indole Delivers Documented Advantage


Synthesis of Indolo[1,2‑f]phenanthridine‑Based Bioactive Scaffolds

Medicinal chemistry programs targeting fused tetracyclic indole alkaloids can employ 1‑(2‑bromophenyl)-1H‑indole in a one‑pot Pd‑catalyzed aryne‑insertion cascade to directly access the indolo[1,2‑f]phenanthridine core [1]. The ortho‑bromo geometry is essential for this transformation; para‑ or meta‑bromo isomers yield different products or no cyclization, making the ortho isomer the only viable choice for this scaffold‑hopping strategy.

OLED Material Precursor: 5H‑Dibenzo[b,f]azepine Derivatives

In organic electroluminescent device fabrication, 1‑(2‑bromophenyl)-1H‑indole serves as a key intermediate for the synthesis of 4‑bromo‑5H‑dibenzo[b,f]azepine via PPA‑mediated cyclization (34% reported yield) [2]. This azepine building block is disclosed in Korean Patent KR20150103948A as a component of the light‑emitting layer, where its bromine handle allows further functionalization to tune emission color and device efficiency.

Suzuki–Miyaura Cross‑Coupling for Parallel Library Synthesis

The low C–Br bond dissociation energy (≈ 281 kJ mol⁻¹) enables efficient Suzuki–Miyaura coupling under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), facilitating the rapid generation of diverse N‑arylindole libraries [3]. In contrast, the corresponding chloro analog requires higher temperatures and longer reaction times, while the fluoro analog is essentially unreactive under standard Suzuki conditions, making the bromo compound the preferred substrate for high‑throughput medicinal chemistry campaigns.

Physicochemical Property Optimization in Lead Series

When a lead series requires a specific lipophilicity window (e.g., LogP 4.0–4.5 for optimal membrane permeability) without introducing additional metabolically labile groups, 1‑(2‑bromophenyl)-1H‑indole (LogP = 4.4) offers a significant advantage over the less lipophilic 2‑chloro (LogP ~ 3.9) and 2‑fluoro (LogP ~ 3.0) analogs, allowing medicinal chemists to dial in LogP by halogen choice while maintaining the same core scaffold [4].

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